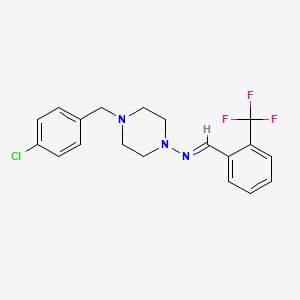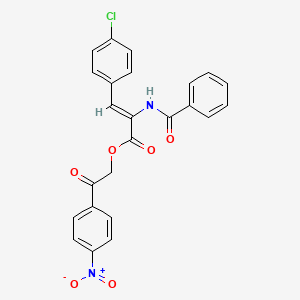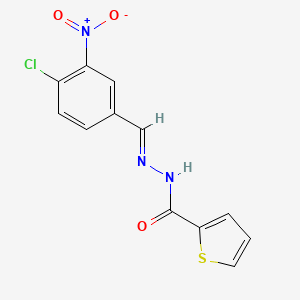
4-(4-Chlorobenzyl)-N-(2-(trifluoromethyl)benzylidene)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorobenzyl)-N-(2-(trifluoromethyl)benzylidene)-1-piperazinamine is a complex organic compound that features a piperazine ring substituted with a chlorobenzyl group and a trifluoromethylbenzylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzyl)-N-(2-(trifluoromethyl)benzylidene)-1-piperazinamine typically involves multi-step organic reactions. One common route involves the reaction of 4-chlorobenzyl chloride with piperazine to form 4-(4-chlorobenzyl)piperazine. This intermediate is then reacted with 2-(trifluoromethyl)benzaldehyde under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorobenzyl)-N-(2-(trifluoromethyl)benzylidene)-1-piperazinamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the benzylidene group.
Substitution: Substituted derivatives at the chlorobenzyl position.
Aplicaciones Científicas De Investigación
4-(4-Chlorobenzyl)-N-(2-(trifluoromethyl)benzylidene)-1-piperazinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorobenzyl)-N-(2-(trifluoromethyl)benzylidene)-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and require further research to elucidate fully .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzylamine: Similar structure but lacks the trifluoromethylbenzylidene group.
2-(Trifluoromethyl)benzylamine: Similar structure but lacks the chlorobenzyl group.
N-Benzylpiperazine: Similar core structure but different substituents.
Uniqueness
4-(4-Chlorobenzyl)-N-(2-(trifluoromethyl)benzylidene)-1-piperazinamine is unique due to the presence of both the chlorobenzyl and trifluoromethylbenzylidene groups, which confer specific chemical properties and potential biological activities not found in the similar compounds .
Propiedades
Fórmula molecular |
C19H19ClF3N3 |
|---|---|
Peso molecular |
381.8 g/mol |
Nombre IUPAC |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C19H19ClF3N3/c20-17-7-5-15(6-8-17)14-25-9-11-26(12-10-25)24-13-16-3-1-2-4-18(16)19(21,22)23/h1-8,13H,9-12,14H2/b24-13+ |
Clave InChI |
GHTFIZNFTPPURX-ZMOGYAJESA-N |
SMILES isomérico |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=CC=C3C(F)(F)F |
SMILES canónico |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=CC=C3C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-bromophenyl)-N-[4-(diethylamino)phenyl]quinoline-4-carboxamide](/img/structure/B11661805.png)
![N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide](/img/structure/B11661813.png)

![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(9-ethyl-9H-carbazol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661824.png)

![2-[N-(4-Methylphenyl)4-fluorobenzenesulfonamido]-N-[(pyridin-4-YL)methyl]acetamide](/img/structure/B11661830.png)



![N-[(E)-1-(4-fluorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B11661863.png)
![[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate](/img/structure/B11661867.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B11661873.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11661885.png)
![(5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11661889.png)
